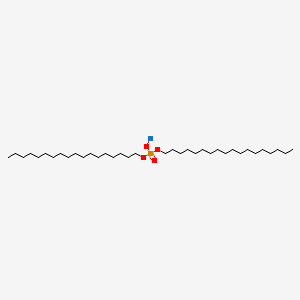
Histidine alpha-ketoisocaproate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histidine alpha-ketoisocaproate is a compound that combines the amino acid histidine with alpha-ketoisocaproate, a keto acid derived from the metabolism of leucine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Histidine alpha-ketoisocaproate can be synthesized through enzymatic and chemical methods. One common approach involves the use of L-amino acid deaminase from Proteus mirabilis, which catalyzes the conversion of L-leucine to alpha-ketoisocaproate. This enzyme can be expressed in Escherichia coli and optimized for higher catalytic efficiency .
Industrial Production Methods: Industrial production of alpha-ketoisocaproate often involves chemical synthesis methods such as the hydantoin process, where hydantoin reacts with carbonyl-containing compounds to generate intermediates, followed by hydrolysis and acidification . Enzymatic methods using engineered microorganisms are also being explored for their efficiency and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions: Histidine alpha-ketoisocaproate undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, histidine can participate in visible-light-driven thioacetal activation reactions, enabling modifications on histidine residues .
Common Reagents and Conditions: Common reagents for these reactions include electrophilic thionium intermediates for histidine modifications and various oxidizing and reducing agents for alpha-ketoisocaproate transformations .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of alpha-ketoisocaproate can lead to the formation of isovaleryl-CoA, a key intermediate in leucine metabolism .
Applications De Recherche Scientifique
Histidine alpha-ketoisocaproate has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Industry: It is utilized in the production of amino acid supplements and other nutritional products.
Mécanisme D'action
The mechanism of action of histidine alpha-ketoisocaproate involves its participation in metabolic pathways. Alpha-ketoisocaproate is a key intermediate in the degradation of leucine, leading to the production of various metabolites such as acetyl-CoA and isovaleryl-CoA . These metabolites play crucial roles in energy production and biosynthesis of essential molecules. Histidine, on the other hand, can undergo post-translational modifications, influencing protein interactions and enzyme activities .
Comparaison Avec Des Composés Similaires
Histidine alpha-ketoisocaproate can be compared with other similar compounds such as:
Alpha-Ketoisocaproic Acid: A metabolic intermediate in leucine degradation, used in managing renal failure.
Alpha-Ketoisovalerate: Another keto acid derived from valine metabolism, with similar applications in metabolic studies.
Alpha-Keto-beta-methylvalerate: Derived from isoleucine metabolism, used in similar contexts as alpha-ketoisocaproate.
This compound is unique due to its combination of histidine and alpha-ketoisocaproate, offering a distinct set of properties and applications in various fields.
Propriétés
Numéro CAS |
78000-40-5 |
|---|---|
Formule moléculaire |
C12H19N3O5 |
Poids moléculaire |
285.30 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(1H-imidazol-5-yl)propanoic acid;4-methyl-2-oxopentanoic acid |
InChI |
InChI=1S/C6H9N3O2.C6H10O3/c7-5(6(10)11)1-4-2-8-3-9-4;1-4(2)3-5(7)6(8)9/h2-3,5H,1,7H2,(H,8,9)(H,10,11);4H,3H2,1-2H3,(H,8,9)/t5-;/m0./s1 |
Clé InChI |
SEGLGXWKMQWPCB-JEDNCBNOSA-N |
SMILES isomérique |
CC(C)CC(=O)C(=O)O.C1=C(NC=N1)C[C@@H](C(=O)O)N |
SMILES canonique |
CC(C)CC(=O)C(=O)O.C1=C(NC=N1)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















